![molecular formula C10H8N2O3 B2851393 Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2219409-02-4](/img/structure/B2851393.png)
Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
“Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 2219409-02-4 . It has a molecular weight of 204.19 . The IUPAC name for this compound is the same as the common name . The InChI Code for this compound is 1S/C10H8N2O3/c1-15-10 (14)8-5-11-9-7 (6-13)3-2-4-12 (8)9/h2-6H,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate” can be represented by the InChI Code: 1S/C10H8N2O3/c1-15-10 (14)8-5-11-9-7 (6-13)3-2-4-12 (8)9/h2-6H,1H3 . This indicates that the molecule consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate” is a powder that is stored at 4 degrees Celsius . The compound is shipped with an ice pack to maintain its stability .Scientific Research Applications
Metal Ion Detection and Chelation
This compound has shown potential in the detection and chelation of transition metal ions. It can be used to synthesize probes that exhibit fluorescence changes upon coordination with specific metal ions like Zn²⁺, Co²⁺, or Cu²⁺ . These probes can be applied for on-site detection and quantitative determination of metal ions in biological, environmental, and industrial samples, which is crucial for monitoring pollution and ensuring safety standards.
Antituberculosis Agents
Imidazo[1,2-a]pyridine derivatives, including Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate, have been explored as potential antituberculosis agents. They exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis, which is a critical area of research given the rise of resistant forms of TB .
Environmental Monitoring
Given its ability to bind with heavy metals, this compound can be incorporated into devices or assays for monitoring environmental pollution, particularly in water bodies, to detect toxic metal ions according to WHO and US-EPA guidelines .
Mechanism of Action
Target of Action
Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Mode of Action
Imidazo[1,2-a]pyridine derivatives are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to affect various biochemical pathways, contributing to their wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , indicating their potential therapeutic effects.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-9-7(6-13)3-2-4-12(8)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPWIFZPAZBVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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